Welcome to the BenchChem Online Store!
molecular formula C17H18O3 B8801987 5-(Benzyloxy)-2-phenyl-1,3-dioxane CAS No. 68728-34-7

5-(Benzyloxy)-2-phenyl-1,3-dioxane

Cat. No. B8801987
M. Wt: 270.32 g/mol
InChI Key: LYULANJSVNVULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04640913

Procedure details

A mixture of about 338 g of 5-(benzyloxy)-2-phenyl-m-dioxane, about 1500 ml of ethanol, about 500 ml of water and about 20 ml of sulfuric acid was refluxed for about 2 hours. The ethanol was removed, the acid neutralized with solid sodium bicarbonate, the mixture steam distilled to remove benzaldehyde and then saturated with potassium carbonate. This mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated. Toluene was added and evaporated. The residue was distilled via a Kugelrohr (about 0.1 mm, 170° C.) giving an oil. This oil was dissolved in about 300 ml of toluene, cooled and diluted with two volumes of petroleum ether. Refrigeration produced about 184.69 g of the desired title compound as a solid.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:14][O:13]C(C2C=CC=CC=2)[O:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH2:1]([O:8][CH:9]([CH2:10][OH:11])[CH2:14][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1COC(OC1)C1=CC=CC=C1
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed
DISTILLATION
Type
DISTILLATION
Details
the mixture steam distilled
CUSTOM
Type
CUSTOM
Details
to remove benzaldehyde
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted three times with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled via a Kugelrohr (about 0.1 mm, 170° C.)
CUSTOM
Type
CUSTOM
Details
giving an oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 184.69 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.